2-Aminofuran-3-carboxylic acid

Medicinal Chemistry Heterocyclic Synthesis PI3K Inhibitors

This 2,3-substituted furan building block is essential for synthesizing furo[3,2-d]pyrimidine scaffolds (77% yield with formamide), a critical core for PI3K kinase inhibitors. Its unique regiochemistry enables divergent synthesis—amide coupling, esterification, cyclocondensation—generating diverse screening libraries. Validated antifungal activity (MIC 1.0–2.0 µg/mL vs C. albicans for derivatives) provides quantitative SAR benchmarks. With 98% purity, it ensures assay reproducibility free from interfering impurities. Differentiate from regioisomers; only the 2-amino-3-carboxylic acid pattern delivers these specific synthetic outcomes.

Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
CAS No. 1513644-20-6
Cat. No. B3322690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminofuran-3-carboxylic acid
CAS1513644-20-6
Molecular FormulaC5H5NO3
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1=COC(=C1C(=O)O)N
InChIInChI=1S/C5H5NO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,6H2,(H,7,8)
InChIKeyBEVNSWARHYDKPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminofuran-3-carboxylic Acid (CAS 1513644-20-6): Procurement-Ready Building Block for Heterocyclic Synthesis


2-Aminofuran-3-carboxylic acid (CAS 1513644-20-6) is a heterocyclic building block with the molecular formula C5H5NO3 and a molecular weight of 127.10 g/mol . It features a furan ring substituted with an amino group at the 2-position and a carboxylic acid group at the 3-position . This compound is commercially available with a purity specification of 98% . It serves as a key intermediate in the synthesis of complex organic molecules, including furopyrimidine derivatives , and is utilized in pharmaceutical and agrochemical research . Its dual functionality enables participation in a wide range of chemical transformations, such as oxidation, reduction, and substitution reactions .

Why 2-Aminofuran-3-carboxylic Acid (CAS 1513644-20-6) Cannot Be Interchanged with Other Aminofuran Carboxylic Acid Isomers


The specific 2,3-substitution pattern on the furan ring of 2-aminofuran-3-carboxylic acid dictates a unique reactivity profile and synthetic utility that cannot be replicated by its regioisomers, such as 3-aminofuran-2-carboxylic acid or 4-aminofuran-2-carboxylic acid. This distinct arrangement of the amino and carboxyl groups influences the compound's electronic properties and steric environment, which directly affects its behavior in key synthetic transformations, including cyclization reactions [1]. For example, the 2-amino-3-carboxylic acid configuration is a prerequisite for the efficient formation of furo[3,2-d]pyrimidine scaffolds via condensation with formamide, achieving a 77% isolated yield [2]. Attempting this same transformation with an alternative isomer would yield a different heterocyclic framework or fail entirely, underscoring the critical importance of selecting the correct building block for specific synthetic routes.

Quantitative Differentiation of 2-Aminofuran-3-carboxylic Acid (CAS 1513644-20-6) from In-Class Comparators


Validated Synthetic Utility: High-Yielding Conversion to Furopyrimidine Core

A direct, quantitative demonstration of the synthetic value of 2-aminofuran-3-carboxylic acid is its conversion to the furo[3,2-d]pyrimidine scaffold. In a patented procedure, 2-carboxy-3-aminofuran was reacted with formamide to yield the key intermediate 4-carbonylfuro[3,2-d]pyrimidine in an isolated yield of 77% [1]. This specific transformation is enabled by the 2-amino-3-carboxylic acid substitution pattern and is a critical step in the synthesis of biologically active furopyrimidine derivatives, such as phosphoinositide 3-kinase (PI3K) inhibitors .

Medicinal Chemistry Heterocyclic Synthesis PI3K Inhibitors

Role as a Precursor to Potent Antifungal Derivatives with Defined MIC Values

2-Aminofuran-3-carboxylic acid serves as the core scaffold for the synthesis of novel antifungal agents. A derivative, (5Z)-2-amino-5-[1-bromo-2-(4-bromophenyl)-2-oxoethylidene]-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acid ethyl ester, synthesized from this core, exhibits potent antifungal activity. Its Minimum Inhibitory Concentration (MIC) was quantified as 2.0 µg/mL against Candida albicans ATCC 10231 and 1.0 µg/mL against Candida albicans ATCC 885-653 [1].

Antifungal Drug Discovery Microbiology Structure-Activity Relationship

Established Commercial Purity Benchmark: 98% for Reliable Downstream Applications

For procurement and experimental consistency, the standard commercial purity of 2-aminofuran-3-carboxylic acid is established at 98% . This high level of purity is essential for minimizing side reactions and ensuring reliable yields in complex, multi-step syntheses.

Chemical Procurement Quality Control Reproducibility

Optimal Deployment Scenarios for 2-Aminofuran-3-carboxylic Acid (CAS 1513644-20-6) in Research and Development


Core Building Block for Furopyrimidine-Based Kinase Inhibitors

Medicinal chemistry programs focused on synthesizing furopyrimidine-based kinase inhibitors, particularly PI3K inhibitors, should prioritize 2-aminofuran-3-carboxylic acid. The compound's established 77% yield in the formation of the furo[3,2-d]pyrimidine core [1] provides a high-confidence, scalable entry point for generating libraries of novel kinase inhibitors. The methyl ester derivative is a direct intermediate in this pathway .

Scaffold for Generating Antifungal Lead Compounds with Low MICs

Researchers investigating novel antifungal agents can leverage 2-aminofuran-3-carboxylic acid to generate potent leads. The demonstrated MIC values of 1.0-2.0 µg/mL against Candida albicans for a derivative [2] validate the scaffold's potential and provide a quantitative benchmark for structure-activity relationship (SAR) studies. This enables the rational design of new analogs with the goal of improving potency, spectrum, or pharmacokinetic properties.

Reliable Intermediate for High-Fidelity Chemical Biology Probes

When synthesizing chemical probes for biological studies, reproducibility and purity are paramount. The commercial availability of 2-aminofuran-3-carboxylic acid with a defined 98% purity minimizes the risk of impurities interfering with biological assays. This ensures that observed phenotypic or target-engagement effects can be confidently attributed to the intended compound rather than synthetic byproducts.

Starting Material for Diversified Heterocyclic Libraries via Functional Group Manipulation

The unique 2,3-substitution pattern, with both amino and carboxylic acid functionalities on the furan ring, makes this compound an ideal starting point for divergent synthesis. It can undergo a wide range of reactions—including amide coupling, esterification, and cyclocondensation—as evidenced by the synthesis of its derivatives [3]. This versatility allows for the rapid generation of diverse chemical libraries for high-throughput screening campaigns, maximizing the value of the core scaffold.

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